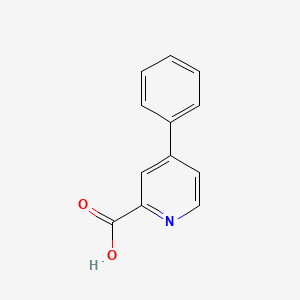

Acide 4-phénylpyridine-2-carboxylique

Vue d'ensemble

Description

4-Phenylpyridine-2-carboxylic Acid is an organic compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is 4-phenylpyridine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 4-phenylpyridine-2-carboxylic Acid consists of a pyridine ring attached to a phenyl group and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) .

Physical and Chemical Properties Analysis

4-Phenylpyridine-2-carboxylic Acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.2 Ų .

Applications De Recherche Scientifique

Réduction photocatalytique du CO2

Acide 4-phénylpyridine-2-carboxylique: est utilisé dans la synthèse de complexes de cuivre (II) qui ont montré un potentiel dans la réduction photocatalytique du CO2 . Ces complexes peuvent convertir le CO2 en CO, un composé moins nocif et plus intéressant sur le plan industriel. Le processus est effectué sous irradiation de lumière UV-visible, et le rendement et la sélectivité de la réaction sont des facteurs importants dans son application.

Études de fluorescence

Le composé est également impliqué dans des études de fluorescence en raison de ses propriétés structurales. Lorsqu'il est utilisé en conjonction avec d'autres ligands, il peut présenter des comportements de fluorescence uniques, qui sont précieux dans le développement de nouveaux matériaux et capteurs fluorescents .

Activité neurotrope

Des dérivés de l'This compound ont été synthétisés et étudiés pour leurs activités neurotropes. Certains de ces dérivés présentent des propriétés anticonvulsivantes et des effets sédatifs psychologiques sans les effets secondaires myorelaxants centraux souvent associés aux tranquillisants comme le diazépam .

Caractérisation et analyse structurales

Le composé joue un rôle crucial dans la caractérisation et l'analyse structurales de nouvelles entités chimiques. Ses dérivés peuvent être utilisés pour former des structures complexes avec des métaux, qui sont ensuite analysées à l'aide de techniques telles que la cristallographie aux rayons X pour comprendre leur géométrie et leurs liaisons .

Synthèse de composés hétérocycliques

This compound: est un précurseur dans la synthèse de divers composés hétérocycliques. Ces composés sont d'intérêt en raison de leur large gamme d'activités biologiques et de leurs applications pharmaceutiques potentielles .

Science des matériaux

En science des matériaux, les dérivés du composé peuvent contribuer au développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une conductivité améliorée ou des caractéristiques optiques spéciales .

Synthèse organique

Cet acide est un élément de base en synthèse organique, contribuant à la création de molécules organiques complexes. Sa structure permet diverses réactions qui peuvent conduire à la formation de nouvelles liaisons et de nouveaux groupes fonctionnels .

Enseignement de la chimie

Enfin, l'This compound et ses applications servent d'excellents outils pédagogiques dans l'enseignement de la chimie, démontrant diverses réactions chimiques, techniques de synthèse et méthodes analytiques .

Orientations Futures

Future research could focus on the synthesis and functionalization of 4-phenylpyridine-2-carboxylic Acid and related compounds, given their importance in various fields . For instance, a study highlighted the need for a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold .

Mécanisme D'action

Target of Action

The primary target of 4-phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

4-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and its allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects several signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .

Result of Action

The molecular and cellular effects of 4-phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), suggesting that this may be a more generalized mechanism for M1 mAChR PAM effects .

Analyse Biochimique

Biochemical Properties

4-phenylpyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 4-phenylpyridine-2-carboxylic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, 4-phenylpyridine-2-carboxylic acid can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .

Cellular Effects

The effects of 4-phenylpyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-phenylpyridine-2-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-phenylpyridine-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of 4-phenylpyridine-2-carboxylic acid to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 4-phenylpyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-phenylpyridine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-phenylpyridine-2-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-phenylpyridine-2-carboxylic acid has been associated with alterations in cellular processes, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-phenylpyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, 4-phenylpyridine-2-carboxylic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Propriétés

IUPAC Name |

4-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRUAKMKGOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376504 | |

| Record name | 4-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52565-56-7 | |

| Record name | 4-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

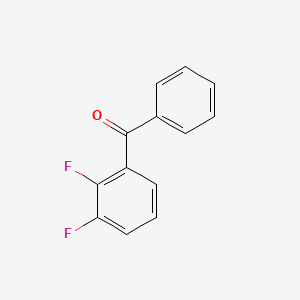

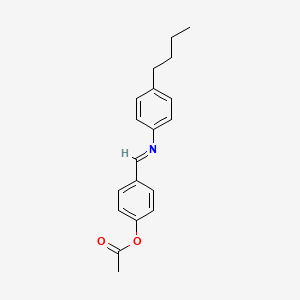

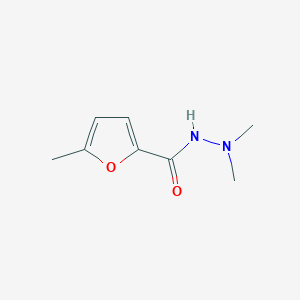

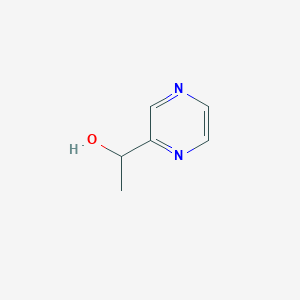

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)

![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)